molecular formula C10H16Cl2N2O B1379477 2-(Morpholin-4-yl)aniline dihydrochloride CAS No. 1461705-16-7

2-(Morpholin-4-yl)aniline dihydrochloride

Cat. No.: B1379477
CAS No.: 1461705-16-7
M. Wt: 251.15 g/mol
InChI Key: ARXAJTIEZQKMAF-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O. It is a derivative of aniline, where the aniline ring is substituted with a morpholine group at the para position. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)aniline dihydrochloride typically involves the reaction of aniline with morpholine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where aniline reacts with morpholine under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of 2-(Morpholin-4-yl)aniline.

    Reduction: Amine derivatives of 2-(Morpholin-4-yl)aniline.

    Substitution: Halogenated derivatives of 2-(Morpholin-4-yl)aniline.

Scientific Research Applications

2-(Morpholin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The morpholine ring allows the compound to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to changes in cellular processes, making the compound useful in the study of biochemical pathways and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)ethanol
  • 2-(Morpholin-4-yl)acetic acid
  • 2-(Morpholin-4-yl)benzoic acid

Uniqueness

2-(Morpholin-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the morpholine and aniline moieties allows for versatile reactivity and binding capabilities, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-morpholin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12;;/h1-4H,5-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXAJTIEZQKMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-16-7
Record name 2-(morpholin-4-yl)aniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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